![molecular formula C10H11BrN2O B2955825 (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1884712-55-3](/img/structure/B2955825.png)

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are well-known for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic effects .

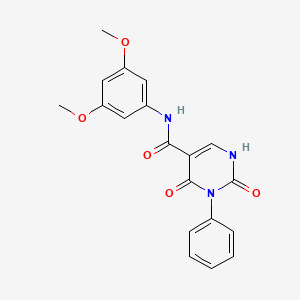

Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring . The specific substituents at various positions on the ring (such as the bromo and methyl groups in your compound) can significantly influence the properties and activity of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without more information, it’s difficult to provide details on the properties of “®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one”.

Scientific Research Applications

Cathepsin B Inhibition and Cytotoxicity

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its potential application in inhibiting cathepsin B, an enzyme implicated in cancer-related events. Research demonstrates a strong correlation between cathepsin B inhibition and cytotoxicity in palladacycle complexes containing this compound, highlighting its potential use in cancer treatment (Spencer et al., 2009).

Structural and Synthetic Studies

Structural studies of related diazepinones, like the 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, provide insight into the chemical properties and potential applications of (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one. These studies include regiospecific synthesis and analysis of the chemical shifts in NMR spectra, which can be critical for understanding the compound's behavior in various applications (Alonso et al., 2020).

Applications in Synthesis of CNS Receptor Affinity Compounds

Research on similar diazepine compounds, like the 8-bromo-11-methyl-6-phenyl-11-pyrimido[4,5-b][1,4]benzodiazepine, has been conducted to assess their affinity for central nervous system (CNS) receptors. This research provides a framework for exploring (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one's potential interactions with CNS receptors and its applicability in CNS-related therapies (Bachinsky et al., 2023).

Antitumor Activity

The study of benzodiazepines and their derivatives has revealed potential antitumor activity, which can be a significant area of application for (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one. These compounds show promise in binding to DNA and displaying cytotoxic effects on tumor cells (Pertejo et al., 2014).

Optically Active Hybrid Compound Synthesis

This compound can potentially contribute to the synthesis of optically active hybrid compounds, which combine elements of different chemical families, offering unique properties for various applications (Torres & Rebolledo, 2016).

Interactions with Diorganotin(IV)chlorides

Research on benzodiazepines interacting with diorganotin(IV)chlorides suggests potential applications in creating new materials or compounds with unique properties (Garoufis et al., 2015).

Mechanism of Action

Target of Action

The primary target of ®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is the GABA A receptor , a major inhibitory neurotransmitter in the mammalian central nervous system . It also targets the Peroxisome proliferators-activated receptor α (PPARα) , a key regulator of fatty acid metabolism and ketogenesis .

Mode of Action

This compound, being a benzodiazepine derivative, enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased . As a PPARα agonist, it promotes the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) .

Biochemical Pathways

The compound affects the GABAergic pathway by enhancing the inhibitory effect of GABA on the central nervous system . It also influences the fatty acid metabolism pathway by activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .

Pharmacokinetics

The pharmacokinetics of benzodiazepines involve absorption, distribution, metabolism, and elimination . After oral administration, absorption is reasonably rapid, with the maximum plasma concentration being attained within a short time . The elimination half-life is relatively short, indicating rapid clearance from the body .

Result of Action

The result of the compound’s action is an increase in inhibitory neurotransmission, leading to effects such as sedation, muscle relaxation, and reduction of anxiety . As a PPARα agonist, it can help regulate lipid metabolism and potentially treat conditions like non-alcoholic fatty liver disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBGRARKNVLDTQ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C(N1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=C(N1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2955743.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)

![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)

![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)

![1-[2-(4-Fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile](/img/structure/B2955759.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)

![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)